Cas no 4714-64-1 (4-(Propylamino)benzonitrile)

4-(Propylamino)benzonitrile structure
4-(Propylamino)benzonitrile structure
Product Name:4-(Propylamino)benzonitrile
CAS No:4714-64-1
MF:C10H12N2
MW:160.215682029724
MDL:MFCD11135495
CID:1039308
PubChem ID:22353782
Update Time:2025-04-23

4-(Propylamino)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Propylamino)benzonitrile
    • DTXSID90625180
    • A872206
    • MFCD11135495
    • SB75889
    • AKOS000218361
    • SCHEMBL7520952
    • LIXFWOACMYYMSI-UHFFFAOYSA-N
    • CS-0452708
    • 4714-64-1
    • BS-25000
    • 4-Propylaminobenzonitrile
    • MDL: MFCD11135495
    • Inchi: 1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3
    • InChI Key: LIXFWOACMYYMSI-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C#N)=CC=1)CCC

Computed Properties

  • Exact Mass: 160.100048391g/mol
  • Monoisotopic Mass: 160.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 300.8±25.0 °C at 760 mmHg
  • Flash Point: 135.7±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-(Propylamino)benzonitrile Security Information

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4-(Propylamino)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:4714-64-1)4-(Propylamino)benzonitrile
Order Number:A872206
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:33
Price ($):428.0
Email:sales@amadischem.com

Additional information on 4-(Propylamino)benzonitrile

4-(Propylamino)benzonitrile: A Comprehensive Overview

4-(Propylamino)benzonitrile, also known as4-(propan-1-ylamino)benzonitrile, is a chemical compound that has garnered significant attention in the field ofbiomedical research. This compound belongs to the family of aromatic nitriles, which are widely studied for their potential applications in drug discovery and development. The structure of 4-(Propylamino)benzonitrile features a benzene ring substituted with both an amino group and a cyano group, making it a versatile platform for various chemical and biological investigations.

Recent studies have highlighted the importance of nitriles in medicinal chemistry due to their unique electronic properties and ability to modulate protein-protein interactions. Among these, benzonitriles have emerged as promising candidates for the development of cancer therapeutic agents, particularly those targeting the Bcl-2 family of proteins. The presence of the amino group in 4-(Propylamino)benzonitrile adds another layer of complexity, enabling it to participate in hydrogen bonding and other non-covalent interactions that are critical for bioavailability and target engagement.

In a 2023 publication, researchers demonstrated the potential of 4-(Propylamino)benzonitrile as a scaffold for the development of antibiofilm agents. By modifying the propylamino group, scientists were able to create derivatives with enhanced bacterial membrane permeability, making them effective against multidrug-resistant strains. This highlights the versatility of benzonitriles in addressing complex biological challenges.

The synthesis of 4-(Propylamino)benzonitrile is relatively straightforward, involving nucleophilic substitution reactions and subsequent purification steps. Its availability as a building block has made it a popular choice among chemists working on small molecule inhibitors. For instance, in the field ofneurodegenerative diseases, derivatives of this compound have been explored for their ability to inhibit dopamine transporter proteins, offering potential therapeutic benefits for conditions such as Parkinson's disease.

Another area of active research involving 4-(Propylamino)benzonitrile is its role in drug delivery systems. The cyano group, in particular, has been shown to enhance the compound's stability in physiological environments, making it an ideal candidate for sustained-release formulations. Recent advancements in molecular modeling techniques have further elucidated the binding modes of this compound with various receptor proteins, paving the way for rational drug design.

Furthermore, the propylamino group in 4-(Propylamino)benzonitrile contributes to its amphiphilic nature, which is highly desirable in the development of diagnostics agents. This property allows the compound to partition effectively into lipid bilayers, a characteristic that has been exploited in the creation of imaging probes for diseases such as cancer and inflammation.

In conclusion, 4-(Propylamino)benzonitrile stands out as a valuable tool in the biomedical researcher's arsenal. Its unique structural features, combined with its versatility in chemical modification, make it a key player in the pursuit of novel therapies and diagnostics. As research continues to uncover new applications for this compound, its role in biomedical innovation is set to expand further.

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Amadis Chemical Company Limited
(CAS:4714-64-1)4-(Propylamino)benzonitrile
A872206
Purity:99%
Quantity:25g
Price ($):428.0
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